molecular formula C14H10BrN3O2S B601851 Lesinurad Impurity 9 (Lesinurad Impurity E) CAS No. 1210330-64-5

Lesinurad Impurity 9 (Lesinurad Impurity E)

Numéro de catalogue: B601851
Numéro CAS: 1210330-64-5
Poids moléculaire: 364.22
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lesinurad Impurity 9, also known as Lesinurad Impurity E, is an impurity of Lesinurad . Lesinurad is a urate transporter inhibitor used for the treatment of high blood uric acid levels associated with gout .

Applications De Recherche Scientifique

Impurity Identification in Synthesis

An unexpected impurity, akin to Lesinurad Impurity 9, was detected in the synthesis of Lesinurad, emphasizing the importance of thorough impurity profiling in pharmaceutical manufacturing. The impurity was unexpectedly found despite the process being designed as chlorine-free, highlighting the challenges in controlling impurity profiles in drug synthesis. The formation of this impurity was attributed to a chlorine impurity in a commercial brominating agent, underscoring the complexity of chemical reactions and the necessity of meticulous control and analysis in pharmaceutical synthesis (Halama et al., 2018).

Analytical Method Development

A study focused on developing analytical methods for the quantitative and selective determination of Lesinurad in the presence of its oxidative degradation product, which could include impurities like Lesinurad Impurity 9. This research underscores the significance of advanced analytical techniques in ensuring the purity and efficacy of pharmaceutical products. The study utilized derivative mathematical manipulation for resolving overlaps in UV absorption spectra, highlighting the role of sophisticated analytical methods in impurity profiling (Attia et al., 2018).

General Impurity Profiling Strategies

General strategies for estimating the impurity profile of bulk drug substances, relevant to Lesinurad Impurity 9, involve the complex use of chromatographic, spectroscopic, and hyphenated techniques. These methods are crucial for identifying and controlling impurities in pharmaceuticals to ensure drug safety and efficacy (Görög et al., 1997).

Impurity-Induced Electronic States in Materials

While not directly related to Lesinurad Impurity 9, research on impurity-induced electronic states in materials like superconductors provides insight into the broader implications of impurities in scientific research. Such studies help understand the impact of impurities on the physical properties of materials, which can be crucial for applications in electronics and material science (Balatsky et al., 2004).

Mécanisme D'action

Target of Action

Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys .

Mode of Action

Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid . Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia . The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway . This leads to an increase in the renal clearance and fractional excretion of uric acid . As a result, the serum uric acid concentration is reduced .

Pharmacokinetics

Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut . The highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . This impacts the bioavailability of the compound .

Result of Action

The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels . By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels .

Action Environment

The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin) .

Analyse Biochimique

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . This leads to increased uric acid excretion and thus lowers serum uric acid levels . It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid . It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.

Molecular Mechanism

Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4 . This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels .

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice .

Dosage Effects in Animal Models

Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels .

Metabolic Pathways

Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption .

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid .

Subcellular Localization

Lesinurad, the parent compound, is known to act on the URAT1 and OAT4 transporters, which are located in the cell membrane .

Propriétés

IUPAC Name

2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTUXVMZGZEASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.